![molecular formula C18H14ClN3 B15249396 4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline CAS No. 681284-73-1](/img/structure/B15249396.png)
4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1-phenethylimidazo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of 4-chloro-1-phenethylimidazo[1,2-a]quinoxaline consists of a quinoxaline ring fused with an imidazole ring, with a phenethyl group and a chlorine atom attached to the imidazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-phenethylimidazo[1,2-a]quinoxaline can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzylamine with 2-chloroacetophenone in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or acetonitrile. The resulting intermediate is then treated with phosphorus oxychloride to form the desired imidazoquinoxaline compound .
Industrial Production Methods
Industrial production of 4-chloro-1-phenethylimidazo[1,2-a]quinoxaline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of microwave irradiation and solvent-free conditions, can be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-1-phenethylimidazo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of 4-chloro-1-phenethylimidazo[1,2-a]quinoxaline derivatives with reduced functional groups.
Substitution: Formation of 4-amino-1-phenethylimidazo[1,2-a]quinoxaline or 4-thio-1-phenethylimidazo[1,2-a]quinoxaline.
Wissenschaftliche Forschungsanwendungen
4-chloro-1-phenethylimidazo[1,2-a]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of optoelectronic materials and organic semiconductors
Wirkmechanismus
The mechanism of action of 4-chloro-1-phenethylimidazo[1,2-a]quinoxaline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cell proliferation, making it a potential anticancer agent. The presence of the chlorine atom and phenethyl group enhances its binding affinity to these molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-1-phenethylimidazo[1,5-a]quinoxaline
- 4-chloro-1-phenethylimidazo[1,2-a]quinoline
- 4-chloro-1-phenethylimidazo[1,2-a]pyridine
Uniqueness
4-chloro-1-phenethylimidazo[1,2-a]quinoxaline is unique due to its specific structural arrangement, which imparts distinct biological activities. The presence of the quinoxaline ring fused with the imidazole ring, along with the phenethyl group and chlorine atom, contributes to its enhanced binding affinity and specificity towards molecular targets compared to similar compounds .
Eigenschaften
CAS-Nummer |
681284-73-1 |
|---|---|
Molekularformel |
C18H14ClN3 |
Molekulargewicht |
307.8 g/mol |
IUPAC-Name |
4-chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C18H14ClN3/c19-17-18-20-12-14(11-10-13-6-2-1-3-7-13)22(18)16-9-5-4-8-15(16)21-17/h1-9,12H,10-11H2 |
InChI-Schlüssel |
ZXLNHTNHMZEZNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC2=CN=C3N2C4=CC=CC=C4N=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




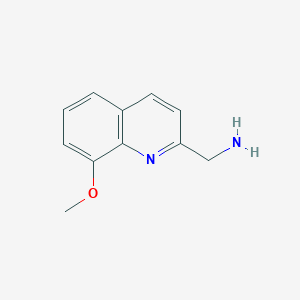


![9,10-Anthracenedione, 1,5-bis[(2,3-dihydroxypropyl)thio]-](/img/structure/B15249345.png)
![9H-fluoren-9-ylmethyl N-[(E)-3-methylbut-1-enyl]carbamate](/img/structure/B15249353.png)
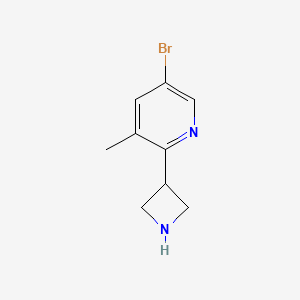

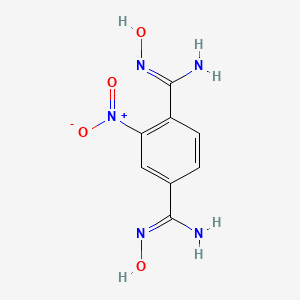
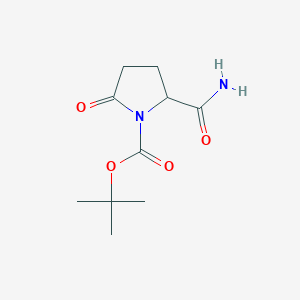

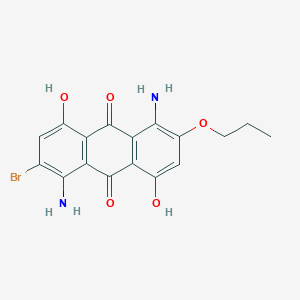
ruthenium(II)](/img/structure/B15249399.png)
